Z-Pro-phe-his-leu-leu-val-tyr-ser-4M-betana
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Z-Pro-phe-his-leu-leu-val-tyr-ser-4M-betana typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The initial amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid in the sequence is added using coupling reagents like HBTU or DIC.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is achieved.
Cleavage: The peptide is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, the production of this compound may involve automated peptide synthesizers to enhance efficiency and yield. These machines automate the repetitive steps of SPPS, ensuring consistency and scalability .
Chemical Reactions Analysis
Types of Reactions
Z-Pro-phe-his-leu-leu-val-tyr-ser-4M-betana can undergo various chemical reactions, including:
Oxidation: This reaction can modify specific amino acid residues, such as methionine or cysteine.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to alter the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives and coupling reagents.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation of methionine results in methionine sulfoxide .
Scientific Research Applications
Z-Pro-phe-his-leu-leu-val-tyr-ser-4M-betana has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Employed in studies of protein-protein interactions and enzyme-substrate specificity.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of peptide-based materials and sensors.
Mechanism of Action
The mechanism of action of Z-Pro-phe-his-leu-leu-val-tyr-ser-4M-betana involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. For example, it may bind to enzymes or receptors, altering their activity and downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Z-Pro-phe-his-leu-leu-val-tyr-ser-betana: A similar peptide with a slightly different structure.
Z-Pro-gly-NH2: A shorter peptide with different amino acid composition.
Z-Pro-phe-NH2: Another related peptide with a different sequence.
Uniqueness
Z-Pro-phe-his-leu-leu-val-tyr-ser-4M-betana is unique due to its specific amino acid sequence and the presence of the 4M-betana moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
Molecular Formula |
C68H85N11O13 |
---|---|
Molecular Weight |
1264.5 g/mol |
IUPAC Name |
benzyl (2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-3-hydroxy-1-[(4-methoxynaphthalen-2-yl)amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C68H85N11O13/c1-40(2)29-51(72-63(85)55(34-48-36-69-39-70-48)74-61(83)53(31-43-17-10-8-11-18-43)75-66(88)57-23-16-28-79(57)68(90)92-38-45-19-12-9-13-20-45)60(82)73-52(30-41(3)4)64(86)78-59(42(5)6)67(89)76-54(32-44-24-26-49(81)27-25-44)62(84)77-56(37-80)65(87)71-47-33-46-21-14-15-22-50(46)58(35-47)91-7/h8-15,17-22,24-27,33,35-36,39-42,51-57,59,80-81H,16,23,28-32,34,37-38H2,1-7H3,(H,69,70)(H,71,87)(H,72,85)(H,73,82)(H,74,83)(H,75,88)(H,76,89)(H,77,84)(H,78,86)/t51-,52-,53-,54-,55-,56-,57-,59-/m0/s1 |
InChI Key |
LTBPAKALJZQCNH-IILMAXQXSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CO)C(=O)NC2=CC3=CC=CC=C3C(=C2)OC)NC(=O)[C@H](CC4=CN=CN4)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@@H]6CCCN6C(=O)OCC7=CC=CC=C7 |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CO)C(=O)NC2=CC3=CC=CC=C3C(=C2)OC)NC(=O)C(CC4=CN=CN4)NC(=O)C(CC5=CC=CC=C5)NC(=O)C6CCCN6C(=O)OCC7=CC=CC=C7 |
Origin of Product |
United States |
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